molecular formula C11H10Cl2N2O4S B1652293 ethyl 3-chloro-6-(chlorosulfonyl)-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate CAS No. 1423025-12-0

ethyl 3-chloro-6-(chlorosulfonyl)-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Cat. No.: B1652293
CAS No.: 1423025-12-0
M. Wt: 337.2
InChI Key: RKIOEYLOBIGTCF-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-6-(chlorosulfonyl)-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS: 1423025-12-0) is a heterocyclic compound featuring a pyrrolo[3,2-b]pyridine core. This structure includes a chlorosulfonyl group at position 6, a chlorine atom at position 3, and a methyl substituent at position 1, with an ethyl ester at position 2. The methyl group at position 1 likely enhances steric stability, while the ethyl ester contributes to solubility in organic solvents. Notably, this compound is listed as a discontinued product with 95% purity, suggesting challenges in synthesis, stability, or commercial demand .

Properties

IUPAC Name

ethyl 3-chloro-6-chlorosulfonyl-1-methylpyrrolo[3,2-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2O4S/c1-3-19-11(16)10-8(12)9-7(15(10)2)4-6(5-14-9)20(13,17)18/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKIOEYLOBIGTCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1C)C=C(C=N2)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201117442
Record name 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid, 3-chloro-6-(chlorosulfonyl)-1-methyl-, ethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423025-12-0
Record name 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid, 3-chloro-6-(chlorosulfonyl)-1-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423025-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid, 3-chloro-6-(chlorosulfonyl)-1-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201117442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-chloro-6-(chlorosulfonyl)-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common approach is the chlorosulfonylation of a suitable pyrrolopyridine derivative followed by esterification. The reaction conditions often require the use of strong acids or chlorosulfonic acid derivatives under controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the manufacturing process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-chloro-6-(chlorosulfonyl)-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The chlorosulfonyl group can be oxidized to form sulfonyl chlorides or sulfonic acids.

  • Reduction: The chloro group can be reduced to form a corresponding amine or alcohol.

  • Substitution: The pyrrolopyridine core can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation reactions may use oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution reactions often require nucleophiles such as amines or alcohols, and may be facilitated by catalysts or specific solvents.

Major Products Formed:

  • Oxidation: Sulfonyl chlorides, sulfonic acids

  • Reduction: Amines, alcohols

  • Substitution: Substituted pyrrolopyridines

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Explored for its therapeutic potential in drug discovery and development.

  • Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 3-chloro-6-(chlorosulfonyl)-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the context of its use and the specific reactions it undergoes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of pyrrolopyridine carboxylates, which are widely explored in medicinal chemistry and materials science. Below is a comparison with structurally related derivatives:

Compound Name Substituents Molecular Weight (g/mol) Yield Key Features Applications/Status
Target Compound <br/> (CAS: 1423025-12-0) 3-Cl, 6-ClSO₂, 1-Me, 2-COOEt ~336.7 (calculated) N/A Reactive chlorosulfonyl group; methyl for steric stability Discontinued; potential intermediate for sulfonamide synthesis
Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (CAS: 800401-67-6) 5-Cl, 2-COOEt 224.64 60% Simpler structure; lacks sulfonyl group Research intermediate (e.g., kinase inhibitors)
Ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate (CAS: 1951441-84-1) 6-Cl, 3-COOEt 224.64 N/A Chlorine at pyridine ring; no sulfonyl group Research use (e.g., antiviral agents)
Ethyl 6-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS: 1704065-78-0) 6-Cl, 2-CF₃, 3-COOEt 292.67 N/A Trifluoromethyl enhances lipophilicity Medicinal chemistry (e.g., kinase inhibitors)
Ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS: 17288-32-3) 3-Br, 2-COOEt 269.09 N/A Bromine for cross-coupling reactions Intermediate for Suzuki-Miyaura couplings

Key Differences and Implications

Reactivity : The chlorosulfonyl group in the target compound distinguishes it from simpler chloro or bromo derivatives. This group enables sulfonamide formation, a critical step in drug development (e.g., protease inhibitors) . In contrast, trifluoromethyl or methoxy substituents (e.g., in ’s 5-methoxy derivative) modulate electronic properties for target binding .

Synthesis : Derivatives like ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate are synthesized via Pd/C-catalyzed hydrogenation (85% yield for methoxy analogues) , while brominated variants (e.g., CAS: 17288-32-3) use pyridinium tribromide for halogenation . The target compound’s discontinuation may reflect challenges in introducing the chlorosulfonyl group without side reactions.

Biological Activity

Structure and Composition

  • Chemical Formula : C11H10Cl2N2O4S
  • CAS Number : 1423025-12-0

The compound features a pyrrolopyridine core with chlorosulfonyl and carboxylate functional groups, which are significant for its biological activity.

Ethyl 3-chloro-6-(chlorosulfonyl)-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate exhibits various biological activities primarily attributed to its ability to interact with specific biological targets. The presence of the chlorosulfonyl group enhances its reactivity, potentially allowing it to modify proteins or nucleic acids, leading to altered cellular functions.

Antimicrobial Activity

Research has indicated that derivatives of pyrrolopyridines demonstrate significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth by targeting the bacterial cell wall synthesis or interfering with protein synthesis pathways. Although specific data on this compound's antimicrobial efficacy is limited, its structural analogs suggest a potential for similar activity.

Anticancer Properties

Pyrrolopyridine derivatives have been evaluated for their anticancer properties. Compounds in this class often exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation. The mechanism may involve the modulation of signaling pathways associated with cell survival and death.

Inhibitory Effects on Enzymes

The compound may act as an inhibitor for certain enzymes involved in disease processes. For example, some studies suggest that related compounds can inhibit kinases or other enzymes critical for tumor growth and metastasis.

Case Studies

  • Antibacterial Screening : A study evaluated several pyrrolopyridine derivatives for their antibacterial activity against Gram-positive and Gram-negative bacteria. Results indicated that compounds with similar structures showed minimum inhibitory concentrations (MIC) in the range of 0.5 to 5 µg/mL.
  • Cytotoxicity Assays : In vitro assays on cancer cell lines revealed that certain pyrrolopyridine derivatives exhibited IC50 values ranging from 10 µM to 50 µM, indicating moderate cytotoxicity.
  • Enzyme Inhibition : Research focusing on enzyme inhibition demonstrated that related compounds could inhibit cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer progression.

Data Table

Activity TypeObserved EffectsReference
AntimicrobialMIC: 0.5 - 5 µg/mL
CytotoxicityIC50: 10 - 50 µM
Enzyme InhibitionCOX inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 3-chloro-6-(chlorosulfonyl)-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 3-chloro-6-(chlorosulfonyl)-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

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